EGFRvIII peptide

説明

特性

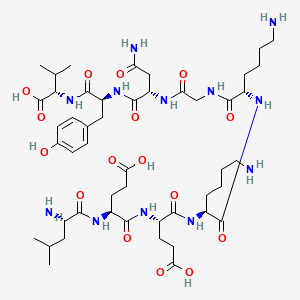

分子式 |

C48H78N12O16 |

|---|---|

分子量 |

1079.2 g/mol |

IUPAC名 |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H78N12O16/c1-25(2)21-29(51)41(68)55-32(15-17-38(64)65)44(71)58-33(16-18-39(66)67)45(72)57-31(10-6-8-20-50)43(70)56-30(9-5-7-19-49)42(69)53-24-37(63)54-35(23-36(52)62)46(73)59-34(22-27-11-13-28(61)14-12-27)47(74)60-40(26(3)4)48(75)76/h11-14,25-26,29-35,40,61H,5-10,15-24,49-51H2,1-4H3,(H2,52,62)(H,53,69)(H,54,63)(H,55,68)(H,56,70)(H,57,72)(H,58,71)(H,59,73)(H,60,74)(H,64,65)(H,66,67)(H,75,76)/t29-,30-,31-,32-,33-,34-,35-,40-/m0/s1 |

InChIキー |

YSJSHSRQMVWQTD-KFNJBGEYSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the EGFRvIII Peptide: Structure, Sequence, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFRvIII Structure and Sequence

The defining characteristic of EGFRvIII is the deletion of 801 base pairs from the coding sequence of the wild-type EGFR gene, spanning exons 2 through 7. This genetic alteration leads to the removal of 267 amino acids from the extracellular domain of the receptor.[1] A significant consequence of this deletion is the creation of a novel glycine (B1666218) residue at the fusion junction of exon 1 and exon 8.[1][2] This unique junction forms a tumor-specific neoepitope, making EGFRvIII an attractive target for cancer immunotherapy.

The full-length human EGFRvIII protein has a calculated molecular weight of approximately 40.5 kDa, though it migrates at 60-80 kDa on SDS-PAGE due to glycosylation. The three-dimensional structure of the extracellular region of EGFRvIII has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under accession codes 8UKX and 8UKW. These structures reveal that the EGFRvIII extracellular region resembles the unliganded, tethered conformation of the wild-type EGFR.

A specific 14-amino acid peptide, often referred to as PEPvIII, spans the unique fusion junction of EGFRvIII and is a key target for therapeutic antibodies and vaccines.

PEPvIII Sequence: LEEKKGNYVVTDHC[3]

Quantitative Data: Binding Affinities to EGFRvIII

The development of therapeutic agents targeting EGFRvIII has led to the generation of various antibodies, single-chain variable fragments (scFvs), and other binding molecules. The binding affinities of these molecules to EGFRvIII are critical parameters for their efficacy. The following table summarizes the reported dissociation constants (Kd) for several key molecules that bind to EGFRvIII.

| Molecule | Type | Target | Kd (nM) | Reference |

| MR1-1 | scFv | EGFRvIII | 1.5 | [4] |

| RAbDMvIII | Recombinant Antibody | EGFRvIII Peptide | 886 | [3] |

| Humanized 2173 | scFv | EGFRvIII | 101 | [5] |

| Murine 3C10 | scFv | EGFRvIII | 25.8 | [5] |

| EGFRvIIIA3/CD3x | TandAb | EGFRvIII | 0.006 | [6] |

| MR1 Immunotoxin | Immunotoxin (scFv) | This compound | 22 | [7] |

| MR1 Immunotoxin | Immunotoxin (scFv) | Cell-surface EGFRvIII | 11 | [7] |

| GCT02 | scFv | EGFRvIII | Not specified | [8] |

EGFRvIII Signaling Pathways

The constitutive kinase activity of EGFRvIII leads to the persistent activation of several downstream signaling pathways that drive tumor growth, proliferation, survival, and invasion. Unlike wild-type EGFR, which requires ligand binding for activation, EGFRvIII signals continuously. The primary signaling cascades activated by EGFRvIII are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Notably, studies have shown that at high expression levels, EGFRvIII preferentially activates the PI3K pathway over the MAPK and STAT3 pathways.[9]

EGFRvIII Signaling Network

References

- 1. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an EGFRvIII specific recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E. coli protein expression and purification [protocols.io]

- 5. Rational development and characterization of humanized anti–EGFR variant III chimeric antigen receptor T cells for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

The Role of EGFRvIII in Glioblastoma Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging malignancies to treat. A key driver in a significant subset of these tumors is the epidermal growth factor receptor variant III (EGFRvIII). This constitutively active mutant of EGFR plays a pivotal role in promoting tumor growth, survival, and invasion through the aberrant activation of multiple downstream signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades modulated by EGFRvIII, presents quantitative data in a structured format, details key experimental methodologies, and visualizes complex interactions through signaling and workflow diagrams. Understanding the nuances of EGFRvIII-mediated signaling is critical for the development of effective targeted therapies for this devastating disease.

EGFRvIII: A Constitutively Active Driver of Glioblastoma

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates intracellular signaling pathways controlling cell proliferation, survival, and differentiation.[1][2] In approximately 30-50% of glioblastomas with EGFR amplification, a specific mutation known as EGFRvIII is present.[3][4][5] This mutation is characterized by an in-frame deletion of exons 2-7, resulting in a truncated extracellular domain that renders the receptor ligand-independent and constitutively active.[6][7][8] Unlike the wild-type EGFR, EGFRvIII is tumor-specific, making it an attractive therapeutic target.[1][4]

EGFRvIII's constitutive kinase activity, although at a lower level than ligand-stimulated wild-type EGFR, is persistent due to impaired endocytosis and degradation.[1] This sustained signaling drives the malignant phenotype of glioblastoma cells.

Core Signaling Pathways Activated by EGFRvIII

EGFRvIII utilizes many of the same downstream signaling pathways as wild-type EGFR, but with distinct quantitative and qualitative differences.[1] The primary cascades activated by EGFRvIII are the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.

The PI3K/AKT/mTor Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. EGFRvIII strongly and constitutively activates this pathway.

-

Activation Mechanism: Upon autophosphorylation, EGFRvIII recruits and activates the p85 regulatory subunit of PI3K, either directly or through adaptor proteins like GAB1.[1] This activation leads to the conversion of PIP2 to PIP3. AKT is then recruited to the membrane and activated by phosphorylation.

-

Downstream Effects: Activated AKT phosphorylates a multitude of substrates, including mTOR, which in turn promotes protein synthesis and cell growth. AKT also inhibits pro-apoptotic proteins, thereby promoting cell survival.

-

Significance in GBM: The PI3K/AKT/mTOR pathway is hyperactivated in the majority of glioblastomas, often due to EGFRvIII expression or loss of the tumor suppressor PTEN, which counteracts PI3K activity.[1][9]

The RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK (also known as the MAPK) pathway is another central signaling cascade that regulates cell proliferation and differentiation.

-

Activation Mechanism: Activated EGFRvIII recruits the adaptor protein GRB2, which is in a complex with the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates RAS by promoting the exchange of GDP for GTP.[1] Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK1/2.

-

Downstream Effects: Phosphorylated ERK1/2 translocates to the nucleus and activates transcription factors that drive the expression of genes involved in cell cycle progression and proliferation.[1]

-

Significance in GBM: While RAS mutations are infrequent in glioblastoma, the RAS/RAF/MEK/ERK pathway is often hyperactive due to upstream activation from receptor tyrosine kinases like EGFRvIII.[1][10]

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway is a direct route for transmitting signals from cell surface receptors to the nucleus, playing a key role in cell survival, proliferation, and angiogenesis.

-

Activation Mechanism: EGFRvIII can directly phosphorylate and activate STAT proteins, particularly STAT3 and STAT5.[1][6][8] In some contexts, this activation is mediated by Src family kinases (SFKs).[6] There is also evidence of a cooperative relationship where wild-type EGFR can phosphorylate EGFRvIII, leading to enhanced STAT3/5 signaling.[8][11]

-

Downstream Effects: Activated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival (e.g., Bcl-xL) and angiogenesis (e.g., VEGF).[1]

-

Significance in GBM: Constitutive activation of STAT3 is a hallmark of many glioblastomas and is associated with a poor prognosis.[1][12] EGFRvIII is a major driver of this aberrant STAT3 activity.[1]

Quantitative and Qualitative Differences in EGFRvIII Signaling

While EGFRvIII activates canonical EGFR downstream pathways, the nature of this activation differs from that of ligand-stimulated wild-type EGFR.

| Signaling Pathway | Wild-Type EGFR (Ligand-Stimulated) | EGFRvIII (Constitutive) | Key References |

| Overall Kinase Activity | High, transient | Lower, sustained | [1] |

| PI3K/AKT/mTOR | Strong, transient activation | Strong, constitutive activation | [1][9] |

| RAS/RAF/MEK/ERK | Strong, transient activation | Moderate, sustained activation | [1] |

| STAT3/5 | Transient activation | Strong, constitutive activation | [1][6] |

| Receptor Trafficking | Rapid internalization and degradation | Impaired endocytosis, prolonged surface expression | [1] |

Key Experimental Methodologies

The study of EGFRvIII signaling in glioblastoma relies on a variety of molecular and cellular biology techniques.

Detection of EGFRvIII Expression

A. Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Principle: This method detects the presence of the EGFRvIII mRNA transcript, which is a definitive indicator of the EGFRvIII mutation.

-

Methodology:

-

Total RNA is extracted from tumor tissue or cell lines.

-

Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

-

PCR is performed using primers that specifically flank the exon 2-7 deletion site in the EGFRvIII transcript.

-

The presence of a PCR product of the expected size confirms the expression of EGFRvIII.

-

Quantitative RT-PCR (qRT-PCR) can be used to determine the relative abundance of the EGFRvIII transcript.[7]

-

B. Immunohistochemistry (IHC)

-

Principle: IHC utilizes antibodies that specifically recognize the unique junctional peptide of the EGFRvIII protein to visualize its expression and localization within tumor tissue.

-

Methodology:

-

Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitope.

-

The tissue sections are incubated with a primary antibody specific to EGFRvIII (e.g., L8A4).[13]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

-

A chromogenic substrate is applied, resulting in a colored precipitate at the site of antibody binding.

-

The tissue is counterstained and visualized under a microscope.[13][14][15]

-

Analysis of Downstream Signaling

A. Western Blotting

-

Principle: This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules, in cell or tissue lysates.

-

Methodology:

-

Proteins are extracted from cells or tissues and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-AKT, phospho-ERK).

-

A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

The signal is visualized and quantified using chemiluminescence or fluorescence imaging.

-

B. Co-Immunoprecipitation (Co-IP)

-

Principle: Co-IP is used to identify protein-protein interactions. It can be employed to determine which proteins associate with EGFRvIII.

-

Methodology:

-

Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

An antibody specific to EGFRvIII is added to the lysate and incubated to allow binding.

-

Protein A/G beads are used to pull down the antibody-EGFRvIII complex.

-

After washing to remove non-specifically bound proteins, the precipitated proteins are eluted and analyzed by Western blotting to identify interacting partners (e.g., GRB2, p85).

-

In Vitro and In Vivo Models

-

Cell Lines: Glioblastoma cell lines (e.g., U87MG) are often engineered to overexpress EGFRvIII to study its effects on signaling and cell behavior in a controlled environment.[2]

-

Neurosphere Cultures: Patient-derived glioblastoma cells grown as neurospheres can better recapitulate the properties of the original tumor, including the presence of cancer stem-like cells.[7]

-

Mouse Models:

-

Xenografts: Human glioblastoma cells expressing EGFRvIII are implanted into immunodeficient mice to study tumor growth and response to therapies in an in vivo setting.[14]

-

Genetically Engineered Mouse Models (GEMMs): Transgenic mice have been developed that express EGFRvIII in glial cells, often in combination with the deletion of tumor suppressor genes, to create more clinically relevant models of glioblastoma.[1][16][17]

-

Therapeutic Targeting of EGFRvIII

The tumor-specific nature of EGFRvIII has made it a prime candidate for targeted therapies. However, clinical success has been limited due to factors such as tumor heterogeneity and the development of resistance.

| Therapeutic Strategy | Mechanism of Action | Examples | Key References |

| Tyrosine Kinase Inhibitors (TKIs) | Small molecules that inhibit the kinase activity of EGFR and EGFRvIII. | Gefitinib, Erlotinib, Lapatinib, Osimertinib | [1][3] |

| Antibody-Drug Conjugates (ADCs) | Monoclonal antibodies against EGFRvIII linked to a cytotoxic agent. | ABT-414 (AbbVie) | [4] |

| Vaccines | Peptides corresponding to the EGFRvIII mutation are used to elicit an immune response against tumor cells. | Rindopepimut (CDX-110) | [2][4] |

| CAR T-Cell Therapy | T-cells are genetically engineered to express a chimeric antigen receptor (CAR) that recognizes EGFRvIII. | NCT01454596, NCT02209376 | [4][18][19][20] |

Conclusion and Future Directions

The EGFRvIII peptide is a central oncogenic driver in a significant portion of glioblastomas, orchestrating a network of signaling pathways that promote tumor progression. While our understanding of these pathways has advanced considerably, translating this knowledge into effective clinical therapies remains a major hurdle. Future research will likely focus on combinatorial approaches that target multiple nodes within the EGFRvIII signaling network, as well as strategies to overcome the challenges of tumor heterogeneity and therapeutic resistance. A deeper understanding of the quantitative and dynamic aspects of EGFRvIII signaling will be paramount in designing the next generation of targeted treatments for glioblastoma.

References

- 1. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Therapeutic Advances Targeting EGFR and EGFRvIII in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Insights on EGFR Signaling Pathways in Glioma [mdpi.com]

- 4. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR phosphorylates tumor-derived EGFRvIII driving STAT3/5 and progression in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EGFR and EGFRvIII Promote Angiogenesis and Cell Invasion in Glioblastoma: Combination Therapies for an Effective Treatment | MDPI [mdpi.com]

- 10. Targeting Ras-RAF-ERK and its Interactive Pathways as a Novel Therapy for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR phosphorylates tumor-derived EGFRvIII driving STAT3/5 and progression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Roles of STAT3 in the pathogenesis and treatment of glioblastoma [frontiersin.org]

- 13. atlantisbioscience.com [atlantisbioscience.com]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Genetically Engineered Mouse Models of Gliomas: Technological Developments for Translational Discoveries | MDPI [mdpi.com]

- 18. Novel EGFRvIII-CAR transgenic mice for rigorous preclinical studies in syngeneic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Frontiers | EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma [frontiersin.org]

The Oncogenic Symphony of EGFRvIII: An In-depth Technical Guide to its Tumorigenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal growth factor receptor variant III (EGFRvIII) is a constitutively active mutant of the EGFR that plays a pivotal role in the tumorigenesis of several cancers, most notably glioblastoma. This technical guide provides a comprehensive overview of the molecular mechanisms by which EGFRvIII promotes cancer development and progression. We delve into the core signaling pathways aberrantly activated by this oncoprotein, present quantitative data on its downstream effects, and provide detailed protocols for key experimental assays used to study its function. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and target EGFRvIII-driven malignancies.

Introduction to EGFRvIII

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that regulates crucial cellular processes, including proliferation, survival, and differentiation.[1] The EGFR variant III (EGFRvIII) is the most common extracellular domain mutant of EGFR, arising from an in-frame deletion of exons 2-7.[2][3] This deletion results in a truncated receptor that is unable to bind its natural ligands but is constitutively active.[4] This ligand-independent activity drives a cascade of downstream signaling events that contribute to a highly aggressive tumor phenotype, characterized by increased proliferation, invasion, and angiogenesis.[4][5]

Core Signaling Pathways Activated by EGFRvIII

EGFRvIII orchestrates a pro-tumorigenic signaling network primarily through the activation of three major pathways: the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[6] While these pathways are also activated by wild-type EGFR, EGFRvIII-mediated signaling is sustained and dysregulated, leading to uncontrolled cell growth and survival.

The RAS/MAPK Pathway

The RAS/MAPK pathway is a critical regulator of cell proliferation. Upon autophosphorylation, EGFRvIII recruits the adaptor protein Growth factor receptor-bound protein 2 (Grb2), which in turn binds to the Son of sevenless (SOS) guanine (B1146940) nucleotide exchange factor.[3] This complex activates RAS, initiating a phosphorylation cascade through RAF, MEK, and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression.

.dot digraph "EGFRvIII_RAS_MAPK_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="EGFRvIII-Mediated RAS/MAPK Signaling", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes EGFRvIII [label="EGFRvIII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges EGFRvIII -> Grb2 [label="P"]; Grb2 -> SOS; SOS -> RAS [label="GTP"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus; Nucleus -> TranscriptionFactors [style=invis]; ERK -> TranscriptionFactors [ltail=Nucleus, label="Activation"]; TranscriptionFactors -> Proliferation; } .dot

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. EGFRvIII directly phosphorylates and activates the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[3] Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth.

.dot digraph "EGFRvIII_PI3K_AKT_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="EGFRvIII-Mediated PI3K/AKT/mTOR Signaling", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes EGFRvIII [label="EGFRvIII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges EGFRvIII -> PI3K [label="P"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="P"]; AKT -> mTORC1 [label="P"]; mTORC1 -> CellGrowth; AKT -> Apoptosis [arrowhead=tee, label="Inhibition"]; } .dot

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is also aberrantly activated by EGFRvIII. EGFRvIII can directly phosphorylate and activate STAT3 and STAT5.[5][7] Upon phosphorylation, STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to promote the expression of genes involved in cell survival, proliferation, and angiogenesis.

.dot digraph "EGFRvIII_JAK_STAT_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="EGFRvIII-Mediated JAK/STAT Signaling", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes EGFRvIII [label="EGFRvIII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT3/5", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Gene Expression\n(e.g., Bcl-xL, Cyclin D1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival_Proliferation [label="Cell Survival &\nProliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges EGFRvIII -> JAK [label="P"]; JAK -> STAT [label="P"]; EGFRvIII -> STAT [label="P", style=dashed]; STAT -> STAT_dimer [label="Dimerization"]; STAT_dimer -> Nucleus; Nucleus -> GeneExpression [style=invis]; STAT_dimer -> GeneExpression [ltail=Nucleus, label="Transcription"]; GeneExpression -> Survival_Proliferation; } .dot

Quantitative Analysis of EGFRvIII Signaling

The constitutive activity of EGFRvIII leads to quantifiable changes in the phosphorylation status of its downstream effector proteins. Mass spectrometry-based quantitative phosphoproteomics has been instrumental in elucidating the signaling landscape downstream of EGFRvIII.[8][9]

Table 1: Quantitative Phosphorylation Changes in Response to EGFRvIII Expression

| Protein | Phosphorylation Site | Fold Change vs. Control | Primary Downstream Pathway | Reference |

| EGFRvIII | Y1068 | >2-fold | RAS/MAPK, PI3K/AKT | [8] |

| EGFRvIII | Y1173 | >2-fold | RAS/MAPK | [8] |

| Gab1 | Multiple sites | >3-fold | PI3K/AKT | [8] |

| PI3K (p85) | Multiple sites | >3-fold | PI3K/AKT | [8] |

| STAT3 | Y705 | Significantly Increased | JAK/STAT | [9] |

| PLC-γ1 | Y771, Y1253 | Increased in EGFRvIII+ tumors | PLC-γ | [9] |

| SHC1 | Y239/240 | Increased in EGFRvIII+ tumors | RAS/MAPK | [9] |

| c-Met | Y1234/1235 | Highly responsive to EGFRvIII levels | Crosstalk | [8] |

Note: Fold changes are dependent on the specific experimental system and EGFRvIII expression levels.

Binding Affinities: Direct measurement of the binding affinities (Kd values) for the interaction of the intracellular domain of EGFRvIII with its immediate downstream signaling partners (e.g., Grb2, PI3K, STAT3) is not extensively reported in the literature. The focus has largely been on the functional consequences of these interactions, such as changes in phosphorylation levels. Computational modeling suggests a generally lower binding affinity of ligands to the extracellular domain of EGFRvIII compared to wild-type EGFR, though this is less relevant to its constitutive intracellular signaling.[2] The interaction between wild-type EGFR and Grb2 has been characterized with dissociation constants in the range of 97-650 nM, depending on the Grb2 concentration. It is plausible that the affinities for EGFRvIII interactions are within a similar order of magnitude, but further biophysical studies are needed for precise determination.

Experimental Protocols for Studying EGFRvIII

A variety of in vitro and in vivo experimental techniques are employed to investigate the mechanisms of EGFRvIII-driven tumorigenesis. Below are detailed protocols for some of the key assays.

Western Blotting for EGFRvIII Signaling Pathway Activation

This protocol describes the detection of phosphorylated and total proteins in the EGFRvIII signaling cascade.

.dot digraph "Western_Blot_Workflow" { graph [fontname="Arial", fontsize=12, label="Western Blotting Workflow", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes start [label="Start:\nCell Lysate Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_quant [label="Protein Quantification\n(e.g., BCA Assay)"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer\n(to PVDF or Nitrocellulose)"]; blocking [label="Blocking\n(e.g., 5% BSA or Milk in TBST)"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-p-AKT, anti-AKT)"]; secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"]; detection [label="Chemiluminescent Detection"]; analysis [label="Image Acquisition & Densitometry"]; end [label="End:\nData Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } .dot

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells expressing EGFRvIII and control cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software.

In Vitro Kinase Assay

This assay measures the kinase activity of EGFRvIII.

Materials:

-

Recombinant active EGFRvIII

-

Kinase assay buffer

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) or a specific peptide substrate)

-

ATP (including radiolabeled [γ-³²P]ATP or using an ADP-Glo™ assay)

-

Kinase inhibitors (as controls)

-

P81 phosphocellulose paper or 96-well plates for luminescence reading

Procedure (Radiolabeled method):

-

Reaction Setup: In a microcentrifuge tube, combine recombinant EGFRvIII, kinase buffer, and substrate.

-

Initiate Reaction: Add ATP (containing a spike of [γ-³²P]ATP) to start the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Spot a portion of the reaction mixture onto P81 paper.

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.

Cell Migration and Invasion Assays

These assays assess the effect of EGFRvIII on cell motility.

.dot digraph "Transwell_Assay_Workflow" { graph [fontname="Arial", fontsize=12, label="Transwell Migration/Invasion Assay Workflow", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes start [label="Start:\nPrepare Transwell Inserts\n(Coat with Matrigel for invasion)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_seeding [label="Seed Cells in Serum-Free Medium\nin the Upper Chamber"]; chemoattractant [label="Add Chemoattractant\n(e.g., FBS) to the Lower Chamber"]; incubation [label="Incubate for 12-48 hours"]; remove_non_migrated [label="Remove Non-Migrated Cells\nfrom the Upper Surface"]; fix_stain [label="Fix and Stain Migrated Cells\non the Lower Surface"]; imaging [label="Image and Count Cells"]; end [label="End:\nQuantify Migration/Invasion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cell_seeding; cell_seeding -> chemoattractant; chemoattractant -> incubation; incubation -> remove_non_migrated; remove_non_migrated -> fix_stain; fix_stain -> imaging; imaging -> end; } .dot

Materials:

-

Transwell inserts (e.g., Boyden chambers) with appropriate pore size

-

Matrigel (for invasion assay)

-

Cell culture medium (serum-free and serum-containing)

-

Cotton swabs

-

Fixative (e.g., methanol (B129727) or paraformaldehyde)

-

Stain (e.g., crystal violet or DAPI)

-

Microscope

Procedure:

-

Insert Preparation: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Seed EGFRvIII-expressing and control cells in serum-free medium into the upper chamber of the transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain them.

-

Quantification: Image and count the number of migrated/invaded cells in several fields of view.

Conclusion

EGFRvIII is a potent oncoprotein that drives tumorigenesis through the constitutive activation of key signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT cascades. Understanding the intricate molecular mechanisms of EGFRvIII signaling is paramount for the development of effective targeted therapies. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. As research continues to unravel the complexities of the EGFRvIII interactome and its impact on the tumor microenvironment, we anticipate the emergence of novel therapeutic strategies to combat EGFRvIII-driven cancers.

References

- 1. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. EGFR phosphorylates tumor-derived EGFRvIII driving STAT3/5 and progression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Molecular Characterization of EGFR and EGFRvIII Signaling Networks in Human Glioblastoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

EGFRvIII Peptide: A Comprehensive Technical Guide to its Role as a Biomarker in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation of the EGFR gene, created by an in-frame deletion of exons 2-7. This alteration results in a constitutively active receptor that promotes tumorigenesis, making it a highly specific biomarker and a compelling target for therapeutic intervention in a variety of solid tumors. This technical guide provides an in-depth overview of EGFRvIII, including its prevalence, signaling pathways, diagnostic and prognostic significance, and detailed methodologies for its detection. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance research and therapeutic strategies targeting EGFRvIII.

Introduction

The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation through mutation or overexpression is a hallmark of many cancers. Among the various EGFR mutations, EGFRvIII is unique due to its exclusive expression in tumor cells and absence in normal tissues.[1][2][3] This tumor specificity makes EGFRvIII an ideal biomarker for diagnostics, prognostics, and the development of targeted therapies. This guide will delve into the technical aspects of EGFRvIII as a biomarker, providing a comprehensive resource for the scientific community.

Prevalence of EGFRvIII in Solid Tumors

EGFRvIII is most prominently associated with glioblastoma (GBM), the most common and aggressive primary brain tumor in adults.[2][4] However, its expression has been reported in a range of other solid tumors, albeit at lower frequencies.

| Tumor Type | Prevalence of EGFRvIII | Notes | Reference |

| Glioblastoma (GBM) | 20-40% of all GBMs | Frequently associated with EGFR gene amplification.[5] Some studies report prevalence as high as 70%.[5] | [5][6][7] |

| Glioblastoma (EGFR-amplified) | ~57% | EGFRvIII is almost exclusively found in GBMs with EGFR amplification.[8][9] | [10] |

| Breast Cancer | Low, but present in a high percentage of certain subtypes | Found in a high percentage of certain breast cancers in some studies.[5] One study identified it in 0.3% of 301 breast tumors, specifically in sarcomatoid neoplasms.[11][12] | [5][11][12] |

| Lung Cancer (NSCLC) | Reported, but prevalence is low | EGFRvIII has been found in a high percentage in some lung cancer studies.[5] | [5] |

| Ovarian Cancer | Reported | Present in a high percentage in some studies.[5] | [5] |

| Prostate Cancer | Reported | Present in a high percentage in some studies.[5] | [5] |

| Head and Neck Cancer | Reported | Present in a high percentage in some studies.[5] | [5] |

EGFRvIII Signaling Pathways

The constitutive kinase activity of EGFRvIII, independent of ligand binding, leads to the aberrant activation of several downstream signaling pathways that are crucial for tumor growth, proliferation, survival, and invasion.[2]

Key Signaling Cascades Activated by EGFRvIII:

-

PI3K/AKT/mTOR Pathway: This is a dominant pathway activated by EGFRvIII, promoting cell survival and proliferation.[13][14] The constitutive activation of this pathway is a key mechanism behind the tumorigenic properties of EGFRvIII.[13]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: EGFRvIII also constitutively activates the MAPK pathway, which is involved in regulating cell proliferation and differentiation.[2][14]

-

JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT3 and STAT5, is another critical downstream effector of EGFRvIII signaling.[2][14] This pathway is involved in cell proliferation, invasion, and immune evasion. EGFRvIII has a stronger correlation with activated STAT3 than wild-type EGFR.[14] EGFRvIII preferentially activates the Src-Stat5 pathway.[15]

Below is a diagram illustrating the major signaling pathways activated by EGFRvIII.

Diagnostic and Prognostic Significance

The detection of EGFRvIII in tumor samples has significant implications for both diagnosis and prognosis.

Diagnostic Value:

-

Tumor Specificity: As EGFRvIII is not expressed in normal tissues, its detection is highly specific for the presence of cancer.[1][2]

-

Molecular Subtyping: In GBM, EGFRvIII is a hallmark of the classical subtype and is strongly associated with EGFR gene amplification.[2]

Prognostic Value:

The prognostic significance of EGFRvIII expression remains a subject of debate, with different studies reporting conflicting results.

-

Negative Prognostic Indicator: Several studies have associated EGFRvIII expression with a poorer prognosis and shorter survival in GBM patients.[16][17] In patients surviving for at least one year, EGFRvIII expression is an independent negative prognostic indicator.[6][17]

-

No Significant Association: Other studies have found no significant association between EGFRvIII positivity and overall survival in GBM patients, particularly those treated with standard-of-care radiochemotherapy.[10]

-

Favorable Prognosis: Conversely, one prospective study reported that EGFRvIII expression was associated with longer overall survival in GBM patients treated with surgery and radio/chemotherapy.[18]

A meta-analysis of 32 studies concluded that while EGFR amplification is a significant independent prognostic marker for worse overall survival in GBM, the prognostic value of EGFRvIII was inconclusive for the general GBM population but may be associated with poorer outcomes in recurrent GBM.[19]

Experimental Protocols for EGFRvIII Detection

Accurate and sensitive detection of EGFRvIII is crucial for its clinical utility. Several methods are employed, each with its own advantages and limitations.

Immunohistochemistry (IHC)

IHC detects the EGFRvIII protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5-10 minutes each).

-

Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%, 50%), 3-5 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Place slides in a citrate (B86180) buffer solution (pH 6.0).[20]

-

Heat in a microwave oven at full power for 12 minutes, followed by 20% power for 10 minutes.[20]

-

Allow slides to cool for at least 15 minutes.[20]

-

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate sections with a specific anti-EGFRvIII primary antibody (e.g., L8A4) overnight at 4°C.[22]

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).[20]

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.[20]

-

Dehydrate, clear, and mount the slides.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR detects the EGFRvIII mRNA transcript. This method is highly sensitive and specific.

Methodology:

-

RNA Extraction:

-

Extract total RNA from FFPE tissue sections or fresh frozen tissue using a suitable kit.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Real-Time PCR (qPCR):

-

Design primers and a probe that specifically span the unique exon 1-8 junction of the EGFRvIII transcript.[23]

-

Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a labeled probe (e.g., TaqMan).

-

Include a reference gene (e.g., GAPDH) for normalization.

-

The cycle threshold (Ct) value is used to quantify the amount of EGFRvIII transcript.

-

A study on FFPE glioblastoma samples showed that a real-time RT-PCR assay had a sensitivity of 93% and a specificity of 98% for detecting EGFRvIII.[8]

Digital PCR (dPCR)

dPCR is an advancement of conventional PCR that allows for absolute quantification of nucleic acids.

Methodology:

-

Sample Preparation:

-

Extract DNA or RNA from the tumor sample. If starting with RNA, perform reverse transcription to generate cDNA.

-

-

Droplet Generation:

-

Partition the PCR reaction mixture, containing the sample, primers, probes, and master mix, into thousands of nanoliter-sized droplets.

-

-

PCR Amplification:

-

Perform PCR amplification in a thermal cycler. Each droplet acts as an individual microreactor.

-

-

Droplet Reading:

-

After amplification, the fluorescence of each droplet is read to determine if it is positive or negative for the target sequence.

-

-

Data Analysis:

-

The number of positive and negative droplets is used to calculate the absolute concentration of the target nucleic acid using Poisson statistics.

-

dPCR offers high sensitivity, with a reported lower limit of quantification for EGFRvIII as low as 0.003%.[23][24]

Next-Generation Sequencing (NGS)

NGS allows for the comprehensive analysis of the tumor genome and can detect the EGFRvIII mutation at the DNA level.

Methodology:

-

Library Preparation:

-

Extract DNA from the tumor sample.

-

Fragment the DNA and ligate adapters to the ends of the fragments to create a sequencing library.

-

-

Target Enrichment (for targeted panels):

-

Use a targeted panel, such as the Ion AmpliSeq Cancer Hotspot Panel, to enrich for specific genomic regions, including the EGFR gene.[9]

-

-

Sequencing:

-

Sequence the prepared library on an NGS platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome.

-

Analyze the read coverage across the EGFR gene. A dropout of coverage in exons 2-7 is indicative of the EGFRvIII deletion.[9]

-

Specialized algorithms can be used to detect the fusion junction between exon 1 and exon 8.

-

A study using a targeted NGS panel on glioblastoma samples detected EGFRvIII in 44% of EGFR-amplified tumors, with results confirmed by long-range PCR.[9]

Therapeutic Targeting of EGFRvIII

The tumor-specific nature of EGFRvIII makes it an attractive target for various therapeutic strategies.

-

Monoclonal Antibodies: Antibodies that specifically recognize the unique epitope of EGFRvIII can be used to deliver cytotoxic agents or to block receptor signaling.[1]

-

Vaccines: Peptide vaccines, such as rindopepimut, are designed to elicit an immune response against EGFRvIII-expressing cells.[6][16]

-

CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cell therapy involves genetically modifying a patient's T-cells to recognize and attack tumor cells expressing EGFRvIII.[25][26][27] This approach has shown promise in preclinical models and is being investigated in clinical trials.[27]

Conclusion

EGFRvIII is a well-established, tumor-specific biomarker with significant implications for the management of solid tumors, particularly glioblastoma. Its detection provides valuable diagnostic and prognostic information and is critical for patient selection in clinical trials of EGFRvIII-targeted therapies. The methodologies for its detection are continually improving, with techniques like dPCR and NGS offering enhanced sensitivity and quantitative analysis. As our understanding of EGFRvIII signaling and its role in tumorigenesis deepens, so too will our ability to develop more effective and personalized therapies targeting this unique oncoprotein. This guide provides a foundational resource for researchers and clinicians working to translate the scientific knowledge of EGFRvIII into tangible benefits for patients.

References

- 1. research.regionh.dk [research.regionh.dk]

- 2. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epidermal growth factor receptor and EGFRvIII in glioblastoma: signaling pathways and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting a Glioblastoma Cancer Stem Cell Population Defined by EGF Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]

- 7. EGFRvIII: An Oncogene with Ambiguous Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Practical Bioinformatic DNA-Sequencing Pipeline for Detecting Oncogene Amplification and EGFRvIII Mutational Status in Clinical Glioblastoma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Intragenic EGFR::EGFR.E1E8 Fusion (EGFRvIII) in 4331 Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Current Therapeutic Advances Targeting EGFR and EGFRvIII in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Prognostic Significance of Epidermal Growth Factor Receptor Amplification and Epidermal Growth Factor Receptor Variant III Mutation in Glioblastoma: A Systematic Review and Meta-Analysis with Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Rapid and ultrasensitive digital PCR (dPCR) profiling of EGFRvIII in tumor cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The ASCO Post [ascopost.com]

An In-depth Technical Guide to the Expression of EGFRvIII Peptide in Different Cancer Types

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidermal growth factor receptor variant III (EGFRvIII), a tumor-specific mutation of the EGFR gene. EGFRvIII is expressed in a variety of cancers and its presence is often associated with enhanced tumorigenicity, making it a critical target for novel therapeutic strategies.[1] This document details the prevalence of EGFRvIII across different cancer types, outlines the experimental protocols for its detection, and illustrates the key signaling pathways it activates.

Quantitative Expression of EGFRvIII Across Cancer Types

The expression of EGFRvIII varies significantly among different cancer types, with the highest prevalence observed in glioblastoma. The following table summarizes the quantitative data on EGFRvIII expression from various studies.

| Cancer Type | Patient Cohort Size | EGFRvIII Prevalence (%) | Method of Detection | Reference |

| Glioblastoma (GBM) | 59 | 27% | Real-Time RT-PCR | [2] |

| 54 | 31.5% | Immunohistochemistry (IHC) | [3] | |

| 44 | 41% (in EGFR amplified cases) | Immunohistochemistry (IHC) | [4] | |

| 30 | 27% | Immunohistochemistry (IHC) | [5] | |

| - | 20-50% | General Literature Review | [6] | |

| Non-Small Cell Lung Cancer (NSCLC) | 252 | 3.2% (8/252) | Real-Time Quantitative PCR | [7][8] |

| 76 | 39% | Immunohistochemistry (IHC) | [9] | |

| Breast Cancer | 170 | 0% | Real-Time PCR | [10] |

| - | 20-78% (of tumor tissue) | General Literature Review | [6] | |

| Prostate Cancer | - | Increased expression in malignant tissue | mRNA and Protein Analysis | [11] |

| Ovarian Cancer | - | 73% (disputed) | Western Blot | [12] |

Note: The reported prevalence of EGFRvIII can vary due to different detection methodologies and patient cohorts.

Experimental Protocols for EGFRvIII Detection

Accurate detection of EGFRvIII is crucial for both research and clinical applications. The following are detailed methodologies for key experimental techniques used to identify EGFRvIII expression.

IHC is a widely used technique to visualize the presence and location of EGFRvIII protein in formalin-fixed, paraffin-embedded (FFPE) tissues.

-

Antigen Retrieval:

-

Deparaffinize and rehydrate FFPE tissue sections.

-

Perform heat-induced epitope retrieval by immersing slides in a 50 mM citrate (B86180) buffer (pH 6.0).

-

Microwave the slides for 12 minutes at full power, followed by 10 minutes at 20% power.

-

Allow slides to cool for 15 minutes, then wash two to three times in Phosphate Buffered Saline (PBS) for 5 minutes each.[13]

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.

-

Block non-specific antibody binding by incubating with 10% normal goat serum in Tris-Buffered Saline with Tween 20 (TBST).[14]

-

-

Antibody Incubation:

-

Detection and Counterstaining:

-

Apply diaminobenzidine (DAB) substrate-chromogen solution to visualize the antibody-antigen complex.[14]

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate the sections and mount with a coverslip.[14]

-

Real-time RT-PCR is a sensitive method for detecting and quantifying EGFRvIII mRNA from tissue samples or circulating extracellular vesicles.

-

RNA Extraction:

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a PCR reaction mixture containing the cDNA template, EGFRvIII-specific primers, a fluorescent probe (e.g., TaqMan), and PCR master mix.

-

Perform the PCR amplification in a real-time PCR instrument. A typical cycling protocol is an initial denaturation at 94°C for 2 minutes, followed by 35-40 cycles of denaturation at 94°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 1 minute.[2][16]

-

The accumulation of PCR product is monitored in real-time by detecting the fluorescence emitted from the probe.

-

-

Data Analysis:

-

The cycle threshold (Ct) value is determined for each sample, which is inversely proportional to the amount of target mRNA.

-

Relative quantification can be performed by comparing the Ct value of EGFRvIII to that of a reference gene.

-

Flow cytometry can be used to identify and quantify cells expressing EGFRvIII on their surface.

-

Cell Preparation:

-

Dissociate fresh tissue or cultured cells into a single-cell suspension using a non-enzymatic dissociation solution like Accutase.[17]

-

Wash the cells with a staining buffer (e.g., PBS with 1% BSA).

-

-

Antibody Staining:

-

Incubate the cells with a fluorophore-conjugated primary antibody specific for EGFRvIII (e.g., Alexa Fluor® 488 anti-human EGFRvIII antibody) for 1.5 hours at 4°C.[18]

-

Alternatively, use an unconjugated primary antibody followed by incubation with a fluorophore-conjugated secondary antibody for 1 hour at 4°C in the dark.[18]

-

Wash the cells twice with staining buffer to remove unbound antibodies.[18]

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Gate on the live cell population based on forward and side scatter properties.

-

Analyze the fluorescence histogram to determine the percentage of EGFRvIII-positive cells.[18]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the EGFRvIII signaling pathway and a typical experimental workflow for its detection.

EGFRvIII is a constitutively active receptor that, upon dimerization, activates several downstream signaling cascades, promoting cell proliferation, survival, and migration. The PI3K/Akt pathway is preferentially activated by EGFRvIII, particularly in glioblastoma.[19][20] Other key pathways include the Ras/Raf/MAPK and STAT pathways.[19][21]

Caption: EGFRvIII downstream signaling pathways.

This diagram illustrates the key steps in the immunohistochemical detection of EGFRvIII in tissue samples.

Caption: Immunohistochemistry workflow for EGFRvIII.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The natural history of EGFR and EGFRvIII in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunohistochemical detection of EGFRvIII in high malignancy grade astrocytomas and evaluation of prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predominant Expression of Mutant EGFR (EGFRvIII) is Rare in Primary Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. EGFRvIII mutation in lung cancer correlates with increased EGFR copy number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of constitutively activated EGFRvIII in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EGFR and EGFRvIII expression in primary breast cancer and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for the differential expression of a variant EGF receptor protein in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EGFRvIII: An Oncogene with Ambiguous Role - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. EGFR cooperates with EGFRvIII to recruit macrophages in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clustered localization of EGFRvIII in glioblastoma cells as detected by high precision localization microscopy - Nanoscale (RSC Publishing) DOI:10.1039/C6NR05880A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

The Immunogenic Landscape of the EGFRvIII Peptide Fusion Junction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation arising from an in-frame deletion of exons 2-7 of the EGFR gene. This genetic alteration creates a unique protein with a novel glycine (B1666218) residue at the fusion junction of exons 1 and 8, rendering it a highly specific neoantigen absent in normal tissues. This characteristic has made the EGFRvIII peptide fusion junction a compelling target for cancer immunotherapy, particularly in glioblastoma (GBM), where it is expressed in approximately 30% of tumors and is associated with a more aggressive phenotype and poor prognosis. This technical guide provides an in-depth overview of the immunogenicity of the this compound fusion junction, focusing on the peptide vaccine Rindopepimut (CDX-110), with detailed data, experimental protocols, and pathway visualizations.

Immunogenicity of the this compound

The immunogenicity of the EGFRvIII fusion junction is centered on its unique 14-amino acid sequence, which is recognized as foreign by the immune system. The peptide vaccine, Rindopepimut, consists of this EGFRvIII-specific peptide (PEPvIII) conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. The vaccine is designed to elicit both humoral and cellular immune responses against tumor cells expressing EGFRvIII.

Humoral Immune Response

Vaccination with Rindopepimut has been shown to induce a robust and specific humoral immune response, characterized by the production of anti-EGFRvIII antibodies. These antibodies, predominantly of the IgG1 isotype, are thought to mediate their anti-tumor effects through antibody-dependent cellular cytotoxicity (ADCC), where immune cells like natural killer (NK) cells are recruited to destroy antibody-coated tumor cells. Clinical trials have demonstrated that a significant percentage of patients treated with Rindopepimut develop high titers of anti-EGFRvIII antibodies.

Cellular Immune Response

In addition to the humoral response, the this compound can also stimulate a cell-mediated immune response. The peptide can be processed and presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class I and II molecules to activate CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. Activated CTLs can directly recognize and kill EGFRvIII-expressing tumor cells. Evidence for a cellular immune response in vaccinated patients has been observed through delayed-type hypersensitivity (DTH) reactions to the this compound.

Quantitative Data from Clinical Trials

The clinical development of Rindopepimut has provided a wealth of quantitative data on its immunogenicity and efficacy. The following tables summarize key findings from the Phase II ReACT and Phase III ACT IV clinical trials.

| ReACT Trial (Recurrent Glioblastoma) | Rindopepimut + Bevacizumab (n=36) | Control (KLH) + Bevacizumab (n=37) | p-value |

| Progression-Free Survival at 6 months (PFS6) | 28% | 16% | 0.116 |

| Median Overall Survival (OS) | 11.6 months | 9.3 months | 0.039 |

| Objective Response Rate (ORR) | 30% | 18% | - |

| Patients with ≥4-fold increase in anti-EGFRvIII antibody titer | 80% | N/A | - |

| ACT IV Trial (Newly Diagnosed Glioblastoma) | Rindopepimut + Temozolomide (n=371) | Control (KLH) + Temozolomide (n=374) | p-value |

| Median Overall Survival (OS) in MRD* population | 20.1 months | 20.0 months | 0.93 |

| Median Overall Survival (OS) in SRD** population | 14.8 months | 14.1 months | 0.066 |

| Patients with ≥4-fold increase in anti-EGFRvIII antibody titer | High percentage reported | N/A | - |

*Minimal Residual Disease **Significant Residual Disease

Key Experimental Protocols

Accurate assessment of the immune response to EGFRvIII-targeted therapies is critical. The following are detailed methodologies for key experiments cited in the evaluation of EGFRvIII immunogenicity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-EGFRvIII Antibody Titer

This protocol outlines the steps to quantify the concentration of anti-EGFRvIII antibodies in patient serum.

Materials:

-

96-well ELISA plates

-

Recombinant this compound

-

Patient serum samples

-

Peroxidase-conjugated anti-human IgG secondary antibody

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the this compound (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Add serially diluted patient serum to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the peroxidase-conjugated anti-human IgG secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution of serum that gives a signal significantly above the background.

IFN-γ ELISpot Assay for EGFRvIII-Specific T-Cell Response

This protocol details the detection of individual T cells secreting IFN-γ in response to stimulation with the this compound.

Materials:

-

96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody

-

Peripheral blood mononuclear cells (PBMCs) from patients

-

This compound

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase

-

Substrate (e.g., BCIP/NBT or AEC)

-

Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

Procedure:

-

Cell Preparation: Isolate PBMCs from patient blood samples using density gradient centrifugation.

-

Cell Plating: Add a defined number of PBMCs (e.g., 2-5 x 10⁵ cells/well) to the pre-coated ELISpot plate.

-

Stimulation: Add the this compound to the wells at a predetermined optimal concentration. Include negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Washing: Wash the plate four to six times with wash buffer to remove the cells.

-

Detection Antibody Incubation: Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate four to six times with wash buffer.

-

Enzyme Conjugate Incubation: Add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase and incubate for 1 hour at room temperature.

-

Washing: Wash the plate four to six times with wash buffer.

-

Spot Development: Add the substrate and incubate until distinct spots emerge.

-

Data Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the number of spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFUs) per million PBMCs.

Cytotoxicity Assay for EGFRvIII-Specific CTL Activity

This protocol describes how to measure the ability of cytotoxic T lymphocytes (CTLs) to kill target cells expressing EGFRvIII.

Materials:

-

Effector cells: CTLs from vaccinated patients (can be expanded in vitro).

-

Target cells: A cell line engineered to express EGFRvIII (e.g., U87-EGFRvIII).

-

Control target cells: The parental cell line not expressing EGFRvIII (e.g., U87).

-

Labeling agent for target cells (e.g., ⁵¹Cr or a fluorescent dye like Calcein AM).

-

Culture medium.

Procedure:

-

Target Cell Labeling: Label the target cells with the chosen labeling agent according to the manufacturer's instructions.

-

Co-culture: Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Release Measurement:

-

For a ⁵¹Cr release assay, centrifuge the plate and measure the radioactivity in the supernatant.

-

For a fluorescence-based assay, measure the fluorescence of the remaining viable target cells or the released fluorescent dye.

-

-

Data Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: Release from target cells co-cultured with effector cells.

-

Spontaneous Release: Release from target cells incubated in medium alone.

-

Maximum Release: Release from target cells lysed with a detergent.

-

Visualizing EGFRvIII Signaling and Experimental Workflows

EGFRvIII Signaling Pathway

EGFRvIII, due to its conformational change, is constitutively active, leading to the continuous activation of downstream signaling pathways that promote tumor growth, proliferation, survival, and invasion. The primary pathways activated by EGFRvIII include the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.

Caption: EGFRvIII downstream signaling pathways.

Experimental Workflow for Assessing Humoral Response

The following diagram illustrates the typical workflow for evaluating the antibody response to an this compound vaccine.

Caption: Workflow for humoral response assessment.

Logical Relationship of EGFRvIII Immunotherapy

This diagram outlines the conceptual framework for the therapeutic effect of EGFRvIII-targeted immunotherapy.

Caption: EGFRvIII immunotherapy conceptual framework.

Conclusion

The this compound fusion junction represents a highly specific and immunogenic target for cancer therapy. Peptide vaccines like Rindopepimut have demonstrated the ability to induce both humoral and cellular immune responses against EGFRvIII-expressing tumors. While the Phase III ACT IV trial did not meet its primary endpoint in the overall population of newly diagnosed GBM, the significant immune responses observed and the potential for benefit in certain patient subgroups underscore the importance of continued research in this area. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to advance the field of immunotherapy for glioblastoma and other cancers harboring the EGFRvIII mutation. Further investigation into combinatorial approaches and patient selection strategies will be crucial to unlocking the full therapeutic potential of targeting this unique tumor neoantigen.

An In-depth Technical Guide to Preclinical Studies on EGFRvIII Peptide Cancer Vaccines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that arises from an in-frame deletion in the extracellular domain of the EGFR gene.[1][2][3] This mutation results in a constitutively active, ligand-independent tyrosine kinase that promotes tumorigenesis, enhances cellular motility, and confers resistance to radiation and chemotherapy.[2][4] Its exclusive expression on tumor cells and absence from normal tissues make EGFRvIII an ideal and highly specific target for cancer immunotherapy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on EGFRvIII peptide-based cancer vaccines, summarizing key efficacy data, detailing experimental methodologies, and visualizing the core biological and experimental processes.

Core Concept: The this compound Vaccine

The primary strategy behind the this compound vaccine is to leverage a short, synthetic peptide that spans the unique fusion junction of the EGFRvIII protein. This novel amino acid sequence acts as a neoantigen, capable of being recognized as foreign by the immune system.[5][6] When formulated with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), and an adjuvant, the vaccine is designed to break immune tolerance and elicit a robust and targeted anti-tumor response.[1][7]

Proposed Mechanism of Action

Preclinical studies suggest a dual mechanism of action involving both humoral (antibody-based) and cellular (T-cell-based) immunity.[2][3]

-

Antigen Presentation: Following administration, the peptide-KLH conjugate is taken up by Antigen Presenting Cells (APCs), such as dendritic cells (DCs).[7]

-

T-Cell Activation: APCs process the antigen and present the this compound on Major Histocompatibility Complex (MHC) class I and class II molecules, leading to the activation of CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells, respectively.[7][8]

-

B-Cell and Antibody Response: Activated CD4+ T-cells help stimulate B-cells to produce highly specific antibodies against the EGFRvIII epitope.[7]

-

Tumor Eradication: The anti-tumor effect is mediated by:

Preclinical Efficacy: Quantitative Data Summary

Numerous preclinical studies in murine models have demonstrated the potent anti-tumor efficacy of this compound vaccination. The data below is aggregated from key publications.

Table 1: In Vivo Prophylactic and Therapeutic Efficacy

| Vaccine Composition | Animal Model | Tumor Challenge | Efficacy Setting | Key Quantitative Outcomes | Reference |

| PEP-3-KLH + Freund's Adjuvant | C57BL/6J Mice | Subcutaneous (s.c.) syngeneic melanoma (EGFRvIII+) | Prophylactic | 70% of vaccinated mice never developed palpable tumors; tumors in the remaining 30% were significantly smaller (P < 0.05). | [1][10] |

| PEP-3-KLH + Freund's Adjuvant | C3H Mice | Intracerebral (i.c.) syngeneic melanoma (EGFRvIII+) | Prophylactic | >173% increase in median survival time; 80% long-term survival (P = 0.014). | [1][10] |

| PEP-3-KLH | C3H Mice | Established i.c. tumor | Therapeutic | 26% increase in median survival time; 40% long-term survival (P = 0.007). | [1][10] |

| Engineered Y6-pepVIII | Animal Models | Tumor Regression Studies | Therapeutic | Improved survival from 55% (earlier peptide) to 70-90% (engineered peptide). | [11] |

| Multi-peptide vaccine (non-mutated EGFR) | Transgenic Mouse Model (EGFR L858R) | Spontaneous Lung Tumors | Prophylactic | 76.4% reduction in tumor multiplicity 12 weeks post-transgene induction. | [12] |

Table 2: Immunological Correlates of Protection

| Vaccine/Model | Immune Parameter | Assay | Key Quantitative Results | Reference |

| PEP-3-KLH in C57BL/6J Mice | Humoral Immunity | ELISA | Enhanced antibody titers against the PEP-3 peptide. | [10] |

| PEP-3-KLH in C57BL/6J Mice | Antibody Function | Passive Serum Transfer | Protected 31% of recipient mice from tumor development (P < 0.05). | [1][10] |

| PEPvIII-pulsed DCs | Cytotoxic T-Cell (CTL) Lysis | CCK-8 Assay | Specific lysis of U87-EGFRvIII cells: 36.22% at a 2:1 Effector:Target ratio. Negligible lysis of U87-MG (EGFRvIII-). | [8] |

| PEPvIII-pulsed DCs | Cytokine Release | ELISA | Increased IFN-γ production by CTLs when co-cultured with U87-EGFRvIII cells. | [8] |

| Asp/iso-Asp EGFR p580 peptide | Antibody Function | In vitro Growth Inhibition | 33% inhibition of A431 tumor cell growth by iso-Asp p580 immune sera. | [9] |

| Asp/iso-Asp EGFR p580 peptide | Antibody Function | ADCC Assay | Immune sera promoted antibody-dependent cell-mediated cytotoxicity. | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are synthesized from the cited literature.

Vaccine Preparation and Formulation

-

Peptide Synthesis: The EGFRvIII-specific peptide (e.g., PEP-3) is synthesized using standard solid-phase peptide synthesis.

-